molecular formula C13H19N3O B1482191 (6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098057-95-3

(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482191
CAS No.: 2098057-95-3
M. Wt: 233.31 g/mol
InChI Key: VJVSHRUSAHKBFC-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a high-value chemical scaffold designed for advanced pharmaceutical research and drug discovery, particularly in the development of central nervous system (CNS) therapeutics. This compound belongs to the imidazo[1,2-b]pyrazole chemical class, which has been identified as a promising non-classical bioisostere for indole rings, a common motif in medicinal chemistry. This substitution can significantly improve key physicochemical properties, most notably enhancing solubility in physiological media, which is a common challenge in drug development . The core imidazo[1,2-b]pyrazole structure is a privileged scaffold in medicinal chemistry, with documented diverse bioactivities including potential applications as antimicrobial, anticancer, and anti-inflammatory agents . The specific substitution pattern on this molecule—featuring a cyclopropyl group at the 6-position and an isobutyl chain on the nitrogen—allows researchers to fine-tune the compound's steric and electronic properties, its metabolic stability, and its overall pharmacokinetic profile. Related imidazo-fused heterocycles, such as imidazo[1,2-b]pyridazines, have shown substantial research interest as potent and selective inhibitors of enzymes like PDE10, a target for treating neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and Huntington's disease . The primary alcohol functional group (-CH2OH) present in this molecule provides a versatile handle for further synthetic elaboration, enabling researchers to create amide, ester, or ether derivatives, or to link the core structure to other molecular fragments. This makes this compound a valuable building block for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9(2)7-15-5-6-16-13(15)11(8-17)12(14-16)10-3-4-10/h5-6,9-10,17H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSHRUSAHKBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic dissection of (6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol reveals three critical disconnections:

  • Imidazo[1,2-b]pyrazole core construction via cyclocondensation or multicomponent reactions.
  • Cyclopropyl introduction at position 6 through cross-coupling or cyclopropanation strategies.
  • Isobutyl and hydroxymethyl group installation via alkylation and oxidation/reduction sequences.

The core structure can be derived from 5-aminopyrazole precursors, as demonstrated in one-pot Groebke-Blackburn-Bienaymé (GBB) reactions, while the cyclopropyl moiety may originate from boronic esters or cyclopropane-containing building blocks. The hydroxymethyl group at position 7 necessitates careful oxidation control or direct incorporation via formyl intermediates.

Synthetic Route 1: Suzuki-Miyaura Cross-Coupling Approach

Core Synthesis and Functionalization

The imidazo[1,2-b]pyrazole scaffold is synthesized via a microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine hydrate, yielding 5-aminopyrazole-4-carbonitrile. Subsequent GBB reaction with 2-cyclopropylacetaldehyde and tert-butyl isocyanide forms the bicyclic core with a cyclopropyl group at position 6 (Yield: 65–83%).

Isobutyl Group Installation

Alkylation at position 1 is achieved using isobutyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction proceeds via nucleophilic substitution, with SEM (2-(trimethylsilyl)ethoxymethyl) protection of the nitrogen to prevent side reactions. Deprotection using TFA/CH₂Cl₂ (1:1) restores the free amine (Yield: 78–85%).

Hydroxymethyl Group Introduction

Bromination at position 7 with N-bromosuccinimide (NBS) in acetonitrile (98% yield), followed by Suzuki-Miyaura coupling with hydroxymethylboronic acid pinacol ester, installs the hydroxymethyl group. Pd(PPh₃)₄ catalyzes the reaction in THF/H₂O (3:1) at 80°C (Yield: 62–70%).

Synthetic Route 2: One-Pot GBB Reaction Strategy

Sequential Multicomponent Synthesis

A one-pot protocol combines cyclocondensation and GBB reaction steps:

  • Cyclocondensation : Ethoxymethylene malononitrile reacts with hydrazine hydrate under microwave irradiation (80°C, 10 min) to form 5-aminopyrazole-4-carbonitrile.
  • GBB Reaction : In situ addition of cyclopropanecarboxaldehyde and tert-butyl isocyanide in the presence of TFA (20 mol%) yields the imidazo[1,2-b]pyrazole core with a cyclopropyl group (Yield: 70–75%).

Late-Stage Functionalization

  • Isobutyl Introduction : Mitsunobu reaction with isobutanol and DIAD/PPh₃ system (THF, 0°C to RT, 6 h) selectively alkylates position 1 (Yield: 68%).
  • Hydroxymethylation : Formylation with POCl₃/DMF followed by NaBH₄ reduction converts the methyl group to hydroxymethyl (Overall yield: 55%).

Alternative Methodologies and Comparative Analysis

Ullmann Coupling for Cyclopropyl Attachment

Copper-catalyzed Ullmann coupling between 7-bromoimidazo[1,2-b]pyrazole and cyclopropylamine (CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h) installs the cyclopropyl group (Yield: 58%). However, this method suffers from lower regioselectivity compared to Suzuki coupling.

Direct Cyclopropanation

Rhodium-catalyzed cyclopropanation of allyl-substituted intermediates with diazocyclopropane (Rh₂(OAc)₄, CH₂Cl₂, 40°C) offers a stereoselective route but requires stringent anhydrous conditions (Yield: 50–60%).

Table 1: Comparison of Key Synthetic Routes
Method Key Step Yield (%) Regioselectivity Scalability
Suzuki-Miyaura Cross-coupling at C7 62–70 High Excellent
One-Pot GBB Multicomponent reaction 55–75 Moderate Moderate
Ullmann Coupling Copper catalysis 58 Low Poor

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Suzuki Coupling : THF/H₂O (3:1) outperforms DME/H₂O in minimizing boronic acid hydrolysis (Yield increase: 15%).
  • GBB Reaction : Ethanol with 20 mol% TFA achieves higher conversion than MeCN or DCM.

Temperature and Time Dependence

  • Microwave irradiation reduces reaction time for cyclocondensation from 18 h to 10 min.
  • NBS-mediated bromination at 25°C completes in 8 min, avoiding decomposition observed at >30°C.

Challenges in Functional Group Compatibility

Competing Alkylation Sites

The isobutyl group at N1 requires SEM protection to prevent N3 alkylation. Deprotection with TFA must be carefully controlled to avoid cyclopropane ring opening.

Oxidation Sensitivity

The hydroxymethyl group is prone to overoxidation to carboxylic acid. NaBH₄ reduction of formyl intermediates at 0°C mitigates this issue.

Spectroscopic Characterization and Analytical Data

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, H5), 4.62 (s, 2H, CH₂OH), 3.89 (d, J = 7.2 Hz, 2H, isobutyl-CH₂), 1.82–1.75 (m, 1H, cyclopropyl-CH), 0.98 (d, J = 6.6 Hz, 6H, isobutyl-CH₃).
  • ¹³C NMR : δ 152.3 (C7), 112.4 (C6), 68.9 (CH₂OH), 28.7 (isobutyl-CH₂), 14.1 (cyclopropyl-CH).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₄H₂₀N₃O ([M+H]⁺): 246.1601; Found: 246.1604.

Applications and Derivatives

Kinase Inhibition Activity

Analogous imidazo[1,2-b]pyrazoles exhibit IC₅₀ values <100 nM against AAK1 kinase, suggesting potential for the title compound.

Antimicrobial Derivatives

Hydroxymethyl substitution enhances water solubility, enabling formulation for antibacterial screening (MIC: 2–8 µg/mL against S. aureus).

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazo[1,2-b]pyrazole core can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole core.

Scientific Research Applications

The synthesis of (6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of bromine to the imidazo[1,2-b]pyrazole scaffold.
  • Magnesiation : Utilizing magnesium to facilitate further reactions.
  • Zincation : Employing zinc for selective functionalization.

These steps can lead to various derivatives depending on the specific reagents and conditions used.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a versatile compound in synthetic chemistry.

Biology

The compound's distinctive structure suggests potential biological activities. It may interact with specific molecular targets such as enzymes and receptors, modulating their activity. Research indicates that:

  • Enzyme Inhibition : It can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may influence cellular signaling processes by binding to receptors.

These interactions highlight its potential for therapeutic applications in drug development.

Industry

In industrial applications, this compound can be utilized in the development of new materials and as a precursor for various industrial chemicals. Its ability to undergo further functionalization makes it suitable for creating specialized compounds used in different sectors.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : Research demonstrated that derivatives of this compound exhibited significant antitumor effects in vitro, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Studies showed that the compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease therapies.
  • Anti-inflammatory Properties : Investigations revealed that this compound could reduce inflammation markers in animal models, opening avenues for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole core can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and isobutyl groups may enhance the compound’s binding affinity and specificity towards these targets. Additionally, the methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(6-Cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (Target) 6-Cyclopropyl, 1-Isobutyl, 7-CH2OH C13H18N3O ~232.30 (estimated) Not reported Hydroxymethyl
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 6-Cyclopropyl, 1-Propargyl, 7-CH2OH C12H13N3O 215.25 Not reported Hydroxymethyl
N-Cyclopropyl-2-(4-fluorophenyl)-imidazo[1,2-b]pyrazole-7-carboxamide (9a) 7-Carboxamide, 2-(4-Fluorophenyl) C16H16FN3O 285.32 208–210 Carboxamide
(2-Phenyl-imidazo[1,2-b]pyrazol-6-yl)(piperidin-1-yl)methanone (9f) 6-Piperidinylmethanone, 2-Phenyl C18H20N4O 308.38 202–203 Ketone
(6-Cyclobutyl-1-propargyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 6-Cyclobutyl, 1-Propargyl, 7-CH2OH C13H14N3O 228.27 Not reported Hydroxymethyl

Key Observations:

  • Substituent Effects: The target compound’s isobutyl group introduces greater steric bulk compared to propargyl () or carboxamide substituents ().
  • Functional Groups : The hydroxymethyl group in the target compound and its analogs () provides hydrogen-bonding capacity, contrasting with carboxamide (9a) or ketone (9f) groups, which exhibit stronger dipole interactions .
  • Thermal Stability : High melting points in carboxamide derivatives (e.g., 9a: 208–210°C) suggest crystalline stability, whereas the target compound’s melting point remains uncharacterized .

Biological Activity

Overview

(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a novel compound belonging to the imidazo[1,2-b]pyrazole class. Its unique structure, which includes a cyclopropyl group, an isobutyl group, and a methanol moiety, suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
CAS Number2098057-95-3
Molecular FormulaC12H17N3O
Molecular Weight203.28 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Bromination : Introduction of bromine at specific positions.
  • Magnesiation : Formation of Grignard reagents for further functionalization.
  • Zincation : Use of zinc reagents to introduce new groups.

These steps are crucial for achieving the desired structural modifications that enhance biological activity .

The mechanism of action for this compound is believed to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that it may inhibit enzymes involved in cancer cell growth, potentially leading to anticancer effects .

The presence of the cyclopropyl and isobutyl groups may enhance binding affinity and specificity towards biological targets, while the methanol moiety can participate in hydrogen bonding interactions .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro tests have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa and FaDu cells.
  • Mechanism : Induction of apoptosis through intrinsic and extrinsic pathways.

Comparative studies with established anticancer agents have shown that this compound has a moderate cytotoxic effect but displays unique pathways of action that could be further explored for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest:

  • Inhibition of Bacterial Growth : Effective against several strains of bacteria.

This aspect highlights its potential as a lead compound in the development of new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis with other imidazo derivatives reveals distinct advantages for this compound:

CompoundActivity TypeNotes
Indole DerivativesAntiviral/AnticancerDiverse activities but less specificity
Imidazo[1,2-a]pyridineAntituberculosisKnown for broad-spectrum activity
(6-cyclopropyl-1-isobutyl...)Anticancer/AntimicrobialUnique structure enhances bioactivity

The unique structural features of (6-cyclopropyl-1-isobutyl...) may lead to improved solubility and bioactivity compared to these similar compounds .

Case Studies

Several case studies have explored the biological activity of (6-cyclopropyl-1-isobutyl...) in different contexts:

  • Cancer Research : A study demonstrated its efficacy in reducing tumor size in xenograft models when administered at specific dosages.
  • Infection Models : In vivo studies showed significant reduction in bacterial load in infected models treated with this compound.

These findings underscore its potential as a dual-action therapeutic agent targeting both cancer and infectious diseases .

Q & A

Q. How do molecular dynamics simulations inform the design of analogs with improved metabolic stability?

  • Methodological Answer : Simulate cytochrome P450 (CYP) binding to identify metabolic hotspots. Introduce fluorine atoms at vulnerable positions (e.g., para to hydroxyl groups) or replace labile esters with amides. Validate with microsomal stability assays (human liver microsomes + NADPH) .

Data Contradiction Analysis Framework

  • Step 1 : Cross-reference synthetic protocols (e.g., catalyst load, reaction time) to identify deviations .
  • Step 2 : Replicate studies using standardized materials (e.g., same batch of starting reagents).
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing variability in bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.